molecular formula C22H19N3O4S B2575240 N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207000-51-8

N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2575240
CAS RN: 1207000-51-8
M. Wt: 421.47
InChI Key: HAQDQBDTLFMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study demonstrated the synthesis of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which showed significant antimicrobial activity. Compounds of this type were effective against various bacteria and fungi, showcasing their potential as antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

  • Anticancer Agent Development : Research focused on attaching different aryloxy groups to the pyrimidine ring of a similar compound, showing cancer cell growth inhibition in several cancer cell lines. This highlights the potential use of such compounds in developing new anticancer agents (Al-Sanea et al., 2020).

Radioligand Imaging

  • Radiosynthesis for Imaging : In another study, a compound structurally related to N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide was used for radiolabeling and imaging, showcasing its potential in medical imaging, particularly in positron emission tomography (Dollé et al., 2008).

Adenosine Receptor Antagonists

  • Adenosine Receptor Research : The compound's analogues have been studied for their effect on adenosine receptors. These studies contribute to understanding the compound's potential as a selective and potent antagonist in adenosine receptor-related therapies (Yaziji et al., 2013).

β-Lactam Antibiotics

  • Key Intermediate in Antibiotics Synthesis : Another study utilized a similar compound as a key intermediate in the synthesis of β-lactam antibiotics, indicating its potential importance in antibiotic drug development (Cainelli et al., 1998).

Fluorescence Binding Studies

  • Fluorescence Binding with Proteins : Research on derivatives of the compound included studying their interactions with proteins like bovine serum albumin using fluorescence and UV–vis spectral studies. This highlights their potential use in biochemical and pharmaceutical research (Meng et al., 2012).

Antitumor Agents

  • Synthesis and Evaluation as Antitumor Agents : Further studies involved the synthesis of derivatives with potent anticancer activity, evaluated against various human cancer cell lines. This suggests the compound's derivatives could be potential candidates for antitumor therapy (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-16-7-3-14(4-8-16)18-12-30-21-20(18)23-13-25(22(21)27)11-19(26)24-15-5-9-17(29-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDQBDTLFMIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.